molecular formula C22H23F3N2O2 B2527474 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2109252-91-5

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2527474
CAS No.: 2109252-91-5
M. Wt: 404.433
InChI Key: AJBGOKXCZFHCAV-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound with a complex structure, notable for its significant applications in various fields, including medicinal chemistry and pharmacology. This compound's unique arrangement of functional groups contributes to its distinctive biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. Starting from simpler organic molecules, these steps may include:

  • Formation of the azabicyclic core through cyclization reactions.

  • Introduction of the pyridin-4-yloxy group via nucleophilic substitution or other coupling reactions.

  • Addition of the 3-(4-(trifluoromethyl)phenyl)propan-1-one moiety through Friedel-Crafts acylation or related methodologies.

Industrial Production Methods

Scaling up to industrial production would involve optimizing these reactions for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and use of catalytic processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo several types of reactions:

  • Oxidation: Potential conversion of the alcohol groups into carbonyl compounds.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Nucleophilic or electrophilic substitutions, depending on the functional groups involved.

Common Reagents and Conditions

Reagents like hydrogen gas (for reduction), strong acids/bases (for substitution reactions), and oxidizing agents (such as potassium permanganate) are commonly used. Reaction conditions vary but typically involve controlled temperatures and pressures, along with solvents that facilitate the desired transformations.

Major Products Formed

The specific products formed depend on the nature of the reactions undertaken. For instance:

  • Oxidation: Conversion to ketones or aldehydes.

  • Reduction: Formation of alcohols.

  • Substitution: Different functionalized derivatives based on the substituents introduced.

Scientific Research Applications

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has broad applications:

  • Chemistry: Used as a precursor or intermediate in organic synthesis.

  • Biology: Investigated for its interactions with biological macromolecules.

  • Medicine: Potential therapeutic uses, particularly in targeting neurological pathways.

  • Industry: Applied in the development of specialized materials or pharmaceuticals.

Mechanism of Action

The Mechanism of Effects

The compound's mechanism of action involves binding to specific molecular targets, potentially including receptors or enzymes. This interaction can modulate biological pathways, influencing cellular activities and biological responses.

Molecular Targets and Pathways

1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one may target neurotransmitter receptors in the brain, thereby affecting signal transmission and potentially exhibiting psychoactive properties.

Comparison with Similar Compounds

  • 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

  • 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-(trifluoromethyl)phenyl)propan-1-one

  • 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(difluoromethyl)phenyl)propan-1-one

These compounds, while structurally related, differ in their specific functional groups and positions, leading to distinct properties and applications.

And there we have it—a thorough exploration of this fascinating compound! Curious about something specific in the article?

Properties

IUPAC Name

1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O2/c23-22(24,25)16-4-1-15(2-5-16)3-8-21(28)27-17-6-7-18(27)14-20(13-17)29-19-9-11-26-12-10-19/h1-2,4-5,9-12,17-18,20H,3,6-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGOKXCZFHCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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